

The Hygroscopic Nature of 2-(Diisopropylamino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Diisopropylamino)ethanol**

Cat. No.: **B145969**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diisopropylamino)ethanol (DIPAE) is a versatile amino alcohol utilized in various chemical syntheses and pharmaceutical applications. Its inherent hygroscopicity, the ability to attract and hold water molecules from the surrounding environment, is a critical physical property that can significantly impact its handling, storage, stability, and reactivity. This technical guide provides an in-depth exploration of the hygroscopic nature of DIPAE, addressing its implications for researchers and professionals in drug development. While specific quantitative hygroscopicity data for **2-(Diisopropylamino)ethanol** is not readily available in public literature, this guide outlines the fundamental principles of hygroscopicity, details experimental protocols for its determination in liquid amino alcohols, and presents relevant data for structurally similar compounds to provide a comparative context.

Introduction to 2-(Diisopropylamino)ethanol

2-(Diisopropylamino)ethanol, also known as N,N-Diisopropylethanolamine, is a colorless to slightly yellow liquid with a characteristic amine-like odor.^[1] Its molecular structure, featuring both a tertiary amine and a primary alcohol functional group, makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals.^[1] The presence of these polar functional groups, capable of forming hydrogen bonds, is the primary reason for its affinity for water and its hygroscopic nature.^[1]

Table 1: Physical and Chemical Properties of **2-(Diisopropylamino)ethanol**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₉ NO	[2]
Molecular Weight	145.24 g/mol	[2]
Appearance	Colorless to slightly yellow liquid	[3]
Boiling Point	187-192 °C	[3][4]
Melting Point	-39 °C	[3]
Density	0.826 g/mL at 25 °C	[3][4]
Vapor Pressure	<1 mmHg at 20 °C	[4]
Solubility in Water	Slightly soluble	[5]
Flash Point	175 °F (79.4 °C)	

Understanding Hygroscopicity

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding, usually ambient, atmosphere. This process can occur through absorption (where water molecules are drawn into the bulk of the substance) or adsorption (where water molecules adhere to the surface). For a liquid like **2-(Diisopropylamino)ethanol**, absorption is the predominant mechanism. The degree of hygroscopicity can range from slight, where only a small amount of water is absorbed, to deliquescent, where a solid substance absorbs enough water to dissolve and form a liquid solution. As a liquid, DIPAE's hygroscopicity manifests as an increase in its water content when exposed to humid air.

The hygroscopic nature of a chemical is a critical consideration in a laboratory and manufacturing setting for several reasons:

- Concentration and Purity: The absorption of water can dilute the compound, altering its concentration and potentially affecting reaction stoichiometry and kinetics.

- Stability: The presence of water can promote degradation of the compound or other components in a formulation through hydrolysis.
- Physical Properties: Water absorption can change the physical properties of the substance, such as its viscosity and density.
- Handling and Storage: Hygroscopic materials require storage in tightly sealed containers in a dry environment to maintain their integrity.

Experimental Determination of Hygroscopicity in Liquids

While specific quantitative data for **2-(Diisopropylamino)ethanol** is not publicly available, its hygroscopicity can be determined experimentally. The following are detailed methodologies adaptable for liquid amino alcohols.

Gravimetric Sorption Analysis

Gravimetric methods directly measure the change in mass of a sample as it is exposed to a controlled humidity environment. Dynamic Vapor Sorption (DVS) is a sophisticated gravimetric technique that is commonly used for this purpose.

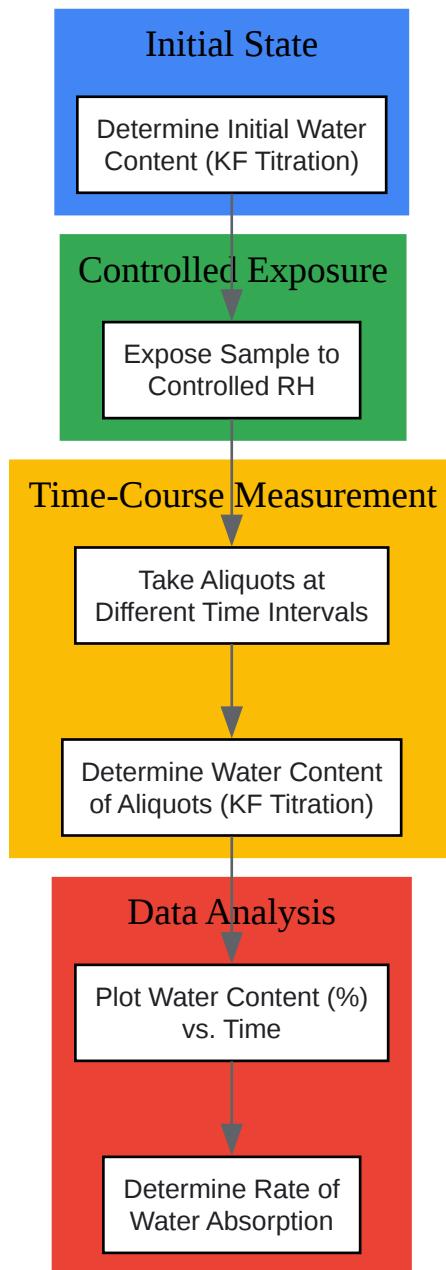
Experimental Protocol: Dynamic Vapor Sorption (DVS) for a Liquid Sample

- Sample Preparation: A small, accurately weighed sample of **2-(Diisopropylamino)ethanol** (typically 10-20 mg) is placed into the DVS instrument's sample pan.
- Drying/Equilibration: The sample is initially dried under a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry weight of the sample.
- Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

- Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.
- Data Analysis: The change in mass at each RH step is recorded. The results are typically plotted as the change in mass (%) versus the relative humidity, generating sorption and desorption isotherms.

[Click to download full resolution via product page](#)

Figure 1: Workflow for Dynamic Vapor Sorption (DVS) analysis of a liquid sample.


Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a sample. To assess hygroscopicity using this method, samples are exposed to controlled humidity environments for specific durations, and their water content is measured at different time points.

Experimental Protocol: Hygroscopicity Assessment using Karl Fischer Titration

- Initial Water Content: Determine the initial water content of the **2-(Diisopropylamino)ethanol** sample using a coulometric or volumetric Karl Fischer titrator.
- Controlled Humidity Exposure: Place a known mass of the liquid sample in an open container within a desiccator or a humidity chamber set to a specific relative humidity (e.g., 50% RH and 80% RH) and a constant temperature (e.g., 25 °C).
- Time-Course Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the sample and immediately determine its water content using Karl Fischer titration.

- Data Analysis: Plot the water content (%) versus time for each humidity condition to determine the rate of water absorption. The equilibrium water content at each humidity level can also be determined if the experiment is run until the water content no longer increases.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for assessing hygroscopicity using Karl Fischer titration.

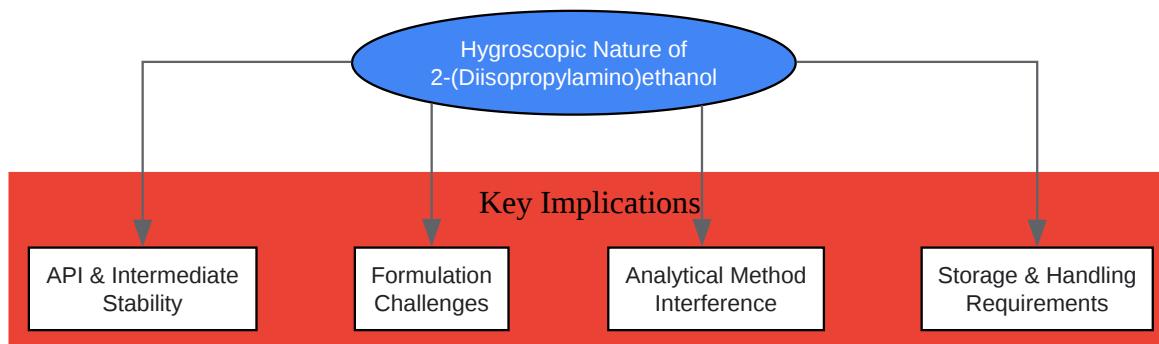
Comparative Data for Structurally Similar Amino Alcohols

In the absence of specific quantitative hygroscopicity data for **2-(Diisopropylamino)ethanol**, it is informative to consider data for structurally related amino alcohols. It is crucial to note that these data are for illustrative purposes and the hygroscopic behavior of DIPAE may differ.

- 2-(Diethylamino)ethanol (DEAE): This compound is also described as hygroscopic.[6] Like DIPAE, it is a tertiary amino alcohol, though with smaller alkyl groups. It is very soluble in water.[6]
- Triethanolamine (TEA): TEA is a well-known hygroscopic liquid.[4][7] It is a viscous liquid that is miscible with water.[3] One study on the use of triethanolamine as a water-retaining agent in a dust suppressant formulation showed that solutions with concentrations between 0.1-1.0% maintained a moisture content consistently above 90% within 3 hours, indicating strong water retention properties.[8]

Table 2: Comparison of Relevant Properties of Amino Alcohols

Property	2-(Diisopropylamino)ethanol	2-(Diethylamino)ethanol	Triethanolamine
Structure	$[(CH_3)_2CH]_2NCH_2CH_2OH$	$(C_2H_5)_2NCH_2CH_2OH$	$N(CH_2CH_2OH)_3$
Molecular Weight	145.24 g/mol	117.19 g/mol	149.19 g/mol
Boiling Point	187-192 °C	161 °C	335.4 °C
Hygroscopic Nature	Yes[1]	Yes[6]	Yes[4][7]
Water Solubility	Slightly soluble[5]	Very soluble[6]	Miscible[3]


The lower water solubility of **2-(Diisopropylamino)ethanol** compared to 2-(Diethylamino)ethanol and Triethanolamine suggests that its capacity to absorb water might be less, though still significant. The bulky isopropyl groups may sterically hinder interactions with

water molecules to some extent compared to the ethyl or hydroxyethyl groups in the other two molecules.

Implications for Drug Development and Research

The hygroscopic nature of **2-(Diisopropylamino)ethanol** has several important implications for its use in research and drug development:

- API and Intermediate Stability: If DIPAE is used as a raw material or intermediate in the synthesis of an active pharmaceutical ingredient (API), its water content must be carefully controlled to prevent unwanted side reactions or degradation of the final product.
- Formulation Challenges: In liquid formulations, the absorption of atmospheric moisture can alter the concentration of the active ingredient and other excipients, potentially impacting the product's efficacy and shelf life.
- Analytical Methods: The presence of variable amounts of water can interfere with certain analytical techniques. It is crucial to either use a dry sample or accurately determine the water content before analysis.
- Storage and Handling: To maintain its quality, **2-(Diisopropylamino)ethanol** should be stored in tightly sealed, moisture-proof containers in a dry, well-ventilated area. The use of desiccants may be advisable for long-term storage.

[Click to download full resolution via product page](#)

Figure 3: Logical relationships of the implications of hygroscopicity for **2-(Diisopropylamino)ethanol**.

Conclusion

2-(Diisopropylamino)ethanol is a hygroscopic liquid, a property that must be carefully managed in research, development, and manufacturing settings. While specific quantitative data on its water absorption characteristics are not readily available, established analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration can be employed to determine its hygroscopic profile. By understanding the principles of hygroscopicity and implementing appropriate handling and storage procedures, researchers and drug development professionals can mitigate the potential negative impacts of water absorption and ensure the quality and reliability of their work with this important chemical intermediate. Further studies to quantify the hygroscopic nature of **2-(Diisopropylamino)ethanol** would be a valuable contribution to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. ams.usda.gov [ams.usda.gov]
- 7. monsonco.com [monsonco.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Hygroscopic Nature of 2-(Diisopropylamino)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b145969#hygroscopic-nature-of-2-diisopropylamino-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com